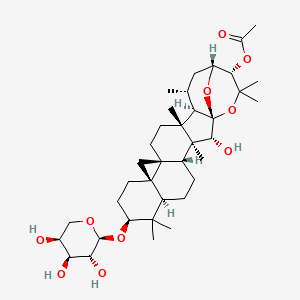

Neocimicigenoside A

Descripción

Structure

3D Structure

Propiedades

Número CAS |

876726-03-3 |

|---|---|

Fórmula molecular |

C37H58O10 |

Peso molecular |

662.8 g/mol |

Nombre IUPAC |

[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19,23,23-heptamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-24,25-dioxaheptacyclo[19.3.1.01,18.03,17.04,14.07,12.012,14]pentacosan-22-yl] acetate |

InChI |

InChI=1S/C37H58O10/c1-18-15-21-28(44-19(2)38)32(5,6)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(45-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |

Clave InChI |

TWFVBWUFOFPXEY-VYWUFNEXSA-N |

SMILES isomérico |

C[C@@H]1C[C@@H]2[C@@H](C(O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)(C)C)OC(=O)C |

SMILES canónico |

CC1CC2C(C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)(C)C)OC(=O)C |

Origen del producto |

United States |

Isolation and Purification Methodologies for Neocimicigenoside a

Advanced and Green Extraction Methodologies

In response to the environmental impact and lengthy processing times of traditional methods, advanced and "green" extraction techniques have been developed. These methods aim to reduce solvent consumption, shorten extraction times, and improve efficiency. unimib.itmdpi.com

Supercritical fluid extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.comnih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. nih.gov Supercritical CO2 is non-toxic, non-flammable, and easily removed from the extract, making it an environmentally friendly alternative to organic solvents. nih.gov

The solvating power of supercritical CO2 can be tuned by altering the pressure and temperature, allowing for selective extraction. mdpi.com While supercritical CO2 is nonpolar and effective for extracting nonpolar compounds, its polarity can be increased by adding a polar co-solvent, such as ethanol or methanol. mdpi.comnih.gov This modification makes it suitable for extracting moderately polar compounds like saponins (B1172615). impactfactor.orgmdpi.com

Although specific studies on the application of SFE for Neocimicigenoside A from Actaea racemosa are not prominent in the literature, the technique has been successfully applied to extract saponins from other plant materials. impactfactor.orgmdpi.com The process would involve placing the ground rhizome material into an extraction vessel and pumping supercritical CO2 (potentially with a co-solvent) through it. The extracted compounds are then separated from the CO2 by depressurization.

Table 2: General Parameters for Supercritical Fluid Extraction of Saponins

| Parameter | Typical Range | Purpose |

|---|---|---|

| Pressure | 80 - 400 bar | Alters the density and solvent power of the fluid. |

| Temperature | 31 - 70 °C | Affects both solvent properties and compound solubility. |

| Co-solvent | Ethanol, Methanol (1-5%) | Increases the polarity of the supercritical fluid. |

This table is interactive. Click on the headers to sort the data.

Ultrasound-assisted extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to facilitate the extraction of bioactive compounds from plant matrices. mdpi.com The process works through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent. This phenomenon generates intense local heating, high pressure, and shear forces, which disrupt plant cell walls and enhance mass transfer, thereby accelerating the extraction process. mdpi.com

Key advantages of UAE include reduced extraction time and solvent consumption, as well as the ability to operate at lower temperatures, which is beneficial for thermally sensitive compounds. mdpi.com Studies have demonstrated the effectiveness of UAE for extracting triterpenoid (B12794562) saponins from various plant sources. mdpi.com The optimization of UAE involves several parameters, including extraction time, temperature, solvent-to-sample ratio, and ultrasonic power. mdpi.com For instance, an optimized UAE for triterpenoid saponins from Gomphrena celosioides used water as a solvent with an extraction time of approximately 34 minutes at 78°C. mdpi.com While direct application on Neocimicigenoside A is not widely documented, the principles suggest it would be a viable and efficient method for its extraction from black cohosh.

Microwave-assisted extraction (MAE) is another advanced technique that utilizes microwave energy to heat the solvent and plant material, thereby accelerating the extraction of target compounds. nih.govnih.govmdpi.com Microwaves cause the polar molecules within the solvent and the residual moisture in the plant tissue to oscillate rapidly, generating heat. nih.gov This internal heating creates a pressure gradient that ruptures the plant cell walls, facilitating the release of intracellular components into the solvent. nih.gov

MAE offers significant advantages over conventional heating methods, including faster extraction, reduced solvent usage, and higher extraction yields. nih.govnih.gov The efficiency of MAE is influenced by factors such as microwave power, irradiation time, solvent type, and the solvent-to-sample ratio. nih.gov The technique has been successfully optimized for the extraction of saponins from various plants. nih.gov For example, the MAE of saponins from Gac seeds was optimized using 100% ethanol at a microwave power of 360 W for short irradiation cycles. mdpi.com Although specific protocols for Neocimicigenoside A are not detailed in existing research, the successful application of MAE for other saponins suggests its high potential for efficient extraction from Actaea rhizomes. nih.govmdpi.com

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced technique that employs solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of target compounds, enhancing extraction efficiency while reducing solvent consumption and time compared to conventional methods.

While specific studies detailing the optimization of PLE for Neocimicigenoside A are not prevalent in the reviewed literature, the technique is well-suited for the extraction of triterpene glycosides from plant matrices. The general procedure involves:

Loading the dried and powdered plant material (e.g., Cimicifuga rhizome) into an extraction cell.

Filling the cell with a solvent, such as ethanol or methanol, under high pressure (e.g., 10.34 MPa).

Heating the cell to a temperature above the solvent's atmospheric boiling point (e.g., 50-200°C).

Maintaining static extraction for a short period (e.g., 5-20 minutes).

Rinsing the cell with fresh solvent and purging the extract with nitrogen gas.

This automated process can be performed in single or multiple cycles to maximize yield. The selection of solvent, temperature, and pressure are critical parameters that would need to be optimized to selectively and efficiently extract Neocimicigenoside A.

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is a green extraction technique that utilizes specific enzymes to break down the plant cell wall matrix, facilitating the release of intracellular compounds. Enzymes like cellulases, pectinases, and hemicellulases are used to degrade structural polysaccharides, increasing the permeability of the cell wall and enhancing solvent penetration.

The application of EAE for the specific extraction of Neocimicigenoside A has not been extensively documented. However, its use in extracting bioactive compounds, including saponins, from various plant sources is well-established. A typical EAE process would involve incubating the powdered plant material in an aqueous buffer with a specific enzyme or a cocktail of enzymes under controlled pH and temperature to achieve optimal enzymatic activity. This enzymatic pre-treatment would be followed by a conventional solvent extraction. The method is considered eco-friendly and can lead to higher extraction yields at lower temperatures, preserving thermolabile compounds.

Chromatographic Purification Techniques

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of Neocimicigenoside A from this mixture.

Column Chromatography Applications

Column chromatography is a fundamental and widely used technique for the large-scale fractionation of crude plant extracts. For triterpene glycosides like Neocimicigenoside A, silica gel is the most common stationary phase. The separation is based on the differential adsorption of compounds to the silica gel and their solubility in the mobile phase.

In a typical procedure for isolating compounds from Cimicifuga racemosa, the crude extract is applied to a silica gel column. mdpi.com A gradient elution is then performed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. This allows for the separation of compounds based on their polarity.

| Stationary Phase | Mobile Phase (Elution System) | Application | Reference |

|---|---|---|---|

| Silica Gel | Dichloromethane-Methanol (gradient from 9:1 to 5:5, then 100% Methanol) | Fractionation of crude acetone extract of Actaea racemosa rhizomes. | mdpi.com |

| Octadecyl Silica (ODS) Gel | Methanol/Water | Further purification of fractions obtained from silica gel chromatography. | researchgate.net |

The collected fractions are monitored by Thin-Layer Chromatography (TLC), and those containing the target compound are pooled for further purification steps.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the final purification (preparative HPLC) and the analysis (analytical HPLC) of Neocimicigenoside A. Reversed-phase chromatography is the most common mode used for saponin (B1150181) analysis. google.com

Analytical HPLC: This is used to identify and quantify Neocimicigenoside A in extracts and fractions. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of acetonitrile and water, often with additives like formic acid to improve peak shape. nih.govd-nb.info Detection can be achieved using various detectors, including Photodiode Array (PDA) to obtain UV spectra, Mass Spectrometry (MS) for structural information, and Evaporative Light Scattering Detection (ELSD), which is particularly useful for non-chromophoric compounds like saponins. nih.govd-nb.info

Preparative HPLC: For obtaining highly pure Neocimicigenoside A, preparative HPLC is employed. This uses larger columns and higher flow rates to handle larger sample loads. The fractions corresponding to the peak of the target compound are collected for final isolation.

| Mode/Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Analytical HPLC | C18 Column | Acetonitrile/Water gradient | PDA, MS, ELSD | Identification and quality control of Cimicifuga species. | nih.gov |

| Preparative HPLC | C18 Column | Acetonitrile/Water | UV | Final purification of triterpene glycosides from column chromatography fractions. | researchgate.net |

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (Prep TLC) is a simple and cost-effective method for purifying small quantities of compounds (typically <100 mg). rochester.educhemrxiv.org It operates on the same principles as analytical TLC but uses thicker silica gel plates (0.5–2.0 mm) to accommodate larger sample amounts. chemrxiv.org

The procedure involves applying the partially purified sample as a thin band near the bottom of the plate. The plate is then developed in a chamber with an appropriate solvent system, often a mixture like chloroform-methanol-water, which is commonly used for separating triterpene saponins. researchgate.net After development, the separated bands are visualized (e.g., under UV light if fluorescent plates are used, or by staining a small section). The band corresponding to Neocimicigenoside A is then physically scraped from the plate. The compound is recovered by eluting it from the scraped silica with a polar solvent. rochester.edu While effective for small scales, it is a manual and less efficient process compared to preparative HPLC.

Affinity Chromatography Approaches

Affinity chromatography is a highly selective purification technique based on specific binding interactions between a target molecule and a ligand immobilized on a stationary phase. google.com Examples of such interactions include enzyme-substrate, antigen-antibody, or receptor-ligand binding. google.com

The application of affinity chromatography for the specific isolation of Neocimicigenoside A is not described in the surveyed literature. This is likely because it requires a ligand that binds specifically and reversibly to Neocimicigenoside A, which may not be readily available. However, the technique holds potential. If a specific antibody or enzyme that interacts with the cycloartane (B1207475) glycoside structure could be identified and immobilized, it would offer a powerful, single-step purification method with very high selectivity. The process would involve loading the crude extract onto the column, washing away unbound impurities, and then eluting the bound Neocimicigenoside A by changing the buffer conditions (e.g., pH, ionic strength) to disrupt the binding interaction. nih.gov

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel filtration or molecular sieve chromatography, is a technique that separates molecules based on their size and shape in solution. wikipedia.org The stationary phase consists of porous beads, and as the sample passes through the column, smaller molecules can enter the pores, retarding their movement, while larger molecules are excluded from the pores and elute more quickly. wikipedia.orgbio-rad.com Consequently, molecules are eluted in order of decreasing molecular size. bio-rad.com

In the context of purifying Neocimicigenoside A, SEC serves as a valuable polishing step. After initial purification stages have removed many impurities, SEC can effectively separate Neocimicigenoside A from other co-extracted compounds with different molecular weights, such as larger or smaller saponins, polysaccharides, or proteins. wikipedia.org The resolution in SEC is influenced by several factors, including column dimensions, particle and pore size of the stationary phase, and the flow rate of the mobile phase. bio-rad.com For optimal separation, moderate flow rates and long, narrow columns are generally preferred. bio-rad.com

Table 1: Factors Affecting SEC Resolution

| Factor | Impact on Resolution |

|---|---|

| Column Length | Longer columns generally provide higher resolution. bio-rad.com |

| Particle Size | Smaller stationary phase particles lead to higher resolution. bio-rad.com |

| Pore Size | The pore size of the beads determines the molecular weight range of molecules that can be separated. wikipedia.orgbio-rad.com |

| Flow Rate | Moderate flow rates typically yield the best resolution. bio-rad.com |

| Sample Volume | Small sample volumes, typically 1–5% of the total column volume, are recommended for high-resolution separations. bio-rad.com |

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography, or multimodal chromatography, utilizes stationary phases that are functionalized with ligands capable of multiple types of interactions with the analyte. wikipedia.orgbio-rad.com This technique combines more than one separation mechanism, such as ion exchange, hydrophobic interaction, and hydrogen bonding, in a single chromatographic step. wikipedia.orgresearchgate.net The ability to leverage multiple interactions can lead to unique selectivities and enhanced separation power, particularly for complex mixtures of natural products. bio-rad.comresearchgate.net

For a molecule like Neocimicigenoside A, which possesses both hydrophobic (the triterpenoid backbone) and hydrophilic (the sugar moieties) regions, MMC offers significant advantages. A mixed-mode column could, for instance, feature both reversed-phase and ion-exchange functionalities. thermofisher.com This allows for the simultaneous exploitation of differences in hydrophobicity and charge among the components of the crude extract, potentially separating Neocimicigenoside A from structurally similar saponins that differ slightly in their polarity or the charge of their sugar chains. The elution of the target compound is controlled by carefully manipulating the mobile phase composition, such as pH, ionic strength, and organic solvent concentration. thermofisher.com

Other Purification Strategies

Beyond conventional chromatography, other strategies can be integrated into the purification workflow to improve efficiency and yield.

Membrane-based purification techniques, such as diafiltration, offer a scalable and efficient method for separating molecules based on size. nih.gov This process involves using semi-permeable membranes to remove smaller impurities, such as salts, monosaccharides, and small peptides, from a solution containing the larger target molecule, Neocimicigenoside A. By continuously adding fresh solvent to the solution while filtering, the concentration of small impurities is gradually reduced. nih.gov This method can be particularly useful as an initial clean-up step before high-resolution chromatography, reducing the sample complexity and preventing column fouling.

Adsorption-desorption procedures using macroporous resins are widely employed for the enrichment and preliminary purification of saponins from crude plant extracts. nih.gov These resins are synthetic polymers with a highly porous structure and a large surface area, allowing them to adsorb molecules from a solution. mdpi.com The selection of an appropriate resin depends on the polarity of the target compound. For saponins like Neocimicigenoside A, resins with moderate polarity are often effective.

The process involves two main steps:

Adsorption: The crude extract solution is passed through a column packed with the macroporous resin. Neocimicigenoside A and other compounds with similar affinities are adsorbed onto the resin surface.

Desorption: Impurities with low affinity are washed away. Subsequently, a different solvent or solvent mixture (eluent) is used to desorb the target compounds. mdpi.com For saponins, ethanol-water mixtures of increasing ethanol concentration are commonly used for stepwise elution. mdpi.com

Optimization Strategies for Extraction and Purification Yields

Maximizing the recovery of Neocimicigenoside A requires careful optimization of both the initial extraction and subsequent purification steps. researchgate.net Conventional single-factor optimization methods can be time-consuming and may overlook the interactions between different variables. nih.gov Therefore, statistical and experimental design approaches are often employed.

Methodologies such as the Plackett–Burman design (PBD) can be used to screen for the most significant factors affecting the yield from a larger number of variables. nih.gov Once the key factors are identified, Response Surface Methodology (RSM), often using a central composite design (CCD), can be applied to determine the optimal levels for these factors and to study their interactions. nih.gov

Key parameters that are often optimized include:

Extraction: Solvent type and concentration (e.g., ethanol percentage), solid-to-liquid ratio, extraction temperature, and extraction time. mdpi.comnih.gov

Purification (e.g., on macroporous resin): Sample concentration, pH, adsorption/desorption flow rates, and eluent composition. nih.govmdpi.com

For instance, in a macroporous resin purification, the optimal conditions might involve adjusting the sample pH to enhance adsorption and using a specific ethanol concentration to achieve selective desorption of Neocimicigenoside A, thereby maximizing both purity and yield. mdpi.com

Table 2: Example of Parameters for Optimization in Purification

| Process Step | Key Parameters for Optimization | Potential Impact |

|---|---|---|

| Adsorption on Resin | Sample pH, Sample Concentration, Flow Rate, Temperature | Affects the binding capacity and selectivity of the resin for the target compound. mdpi.com |

| Desorption from Resin | Eluent Type, Eluent Concentration (e.g., % Ethanol), Flow Rate | Determines the efficiency and selectivity of eluting the target compound from the resin. mdpi.commdpi.com |

| Chromatography | Mobile Phase Composition, pH, Gradient Profile, Flow Rate | Influences the retention time, resolution, and peak shape of the target compound. |

Biosynthesis and Metabolic Pathway Elucidation of Neocimicigenoside a

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of triterpenoids, including Neocimicigenoside A, originates from the ubiquitous isoprenoid pathway. nih.gov This pathway provides the fundamental building blocks for a vast array of natural products. The key precursors and intermediates are synthesized through a series of complex enzymatic reactions.

The starting point for triterpenoid (B12794562) synthesis is the 30-carbon molecule 2,3-oxidosqualene (B107256). frontiersin.org This linear precursor is the substrate for a critical cyclization step. In the case of Neocimicigenoside A, which possesses a cycloartane (B1207475) skeleton, the direct precursor is cycloartenol (B190886). thegoodscentscompany.com Cycloartenol is formed from the cyclization of 2,3-oxidosqualene by a specific enzyme, cycloartenol synthase.

Following the formation of the foundational cycloartenol scaffold, a series of post-cyclization modifications occur. These modifications, primarily oxidation and glycosylation, create a cascade of intermediates leading to the final structure of Neocimicigenoside A. frontiersin.org While specific intermediates for this exact pathway are a subject for detailed investigation, they are generally understood to be hydroxylated and carboxylated derivatives of the initial cycloartenol structure. frontiersin.orgnih.gov The identification of these transient molecules often requires advanced analytical techniques, as they can be present in low concentrations within the cell. reddit.comnih.gov

Enzymatic Steps and Catalytic Mechanisms in Pathway Formation

The construction of Neocimicigenoside A from its basic precursors is a multi-step process, with each step catalyzed by a specific class of enzymes. The primary enzyme families involved are oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). frontiersin.org

The first committed step is the cyclization of 2,3-oxidosqualene by an oxidosqualene cyclase, in this case, cycloartenol synthase, to form the characteristic 9,19-cyclolanostane ring system of the aglycone. thegoodscentscompany.com Following this, the cycloartenol skeleton undergoes extensive tailoring. These tailoring reactions are crucial for the structural diversity and biological activity of the final compounds. frontiersin.orgfrontiersin.org The final steps involve the attachment of sugar moieties to the triterpenoid aglycone by glycosyltransferases, which use activated sugar donors like UDP-glucose. frontiersin.orgfrontiersin.org

Cytochrome P450 monooxygenases (P450s) are a large and versatile superfamily of enzymes responsible for the vast structural diversification of triterpenoids. frontiersin.orgnih.gov These enzymes catalyze regio- and stereospecific oxidation reactions, decorating the triterpene scaffold with various functional groups such as hydroxyl, carbonyl, and carboxyl moieties. frontiersin.orgnih.gov

In the biosynthesis leading to Neocimicigenoside A, P450s are responsible for the hydroxylation and other oxidative modifications of the cycloartenol backbone. Although the exact P450s involved in this specific pathway have not been fully characterized, research on other triterpenoids has shown that members of P450 families such as CYP51, CYP71, CYP72, and especially the CYP716 family, are heavily involved in modifying triterpene skeletons. frontiersin.orgfrontiersin.orgnih.govresearchgate.net These enzymes introduce the oxygenated functional groups that are characteristic of the aglycone of Neocimicigenoside A before the final glycosylation steps occur.

| Enzyme Family | Function | Example Substrate/Product | Reference |

|---|---|---|---|

| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the initial triterpene scaffold. | 2,3-Oxidosqualene → Cycloartenol | frontiersin.orgfrontiersin.org |

| Cytochrome P450s (CYPs) | Perform scaffold decoration through regio- and stereospecific oxidation (e.g., hydroxylation, carboxylation). | β-amyrin → Oleanolic acid | frontiersin.orgfrontiersin.orgnih.gov |

| UDP-glycosyltransferases (UGTs) | Attach sugar moieties to the triterpenoid aglycone. | Aglycone + UDP-Sugar → Triterpenoid Glycoside | frontiersin.orgfrontiersin.org |

Genetic Basis and Gene Cluster Identification

In plants, the genes encoding the enzymes for a specific metabolic pathway are often physically grouped together on a chromosome in what is known as a biosynthetic gene cluster (BGC). frontiersin.orguea.ac.uk This co-localization facilitates the coordinated regulation and inheritance of the genes required to produce a particular class of compounds.

The biosynthetic pathway for Neocimicigenoside A is likely encoded by such a gene cluster. frontiersin.orgbiorxiv.org A typical triterpenoid BGC would contain the genes for an oxidosqualene cyclase (OSC), several cytochrome P450s (P450s) for scaffold modification, and one or more UDP-glycosyltransferases (UGTs) for glycosylation. frontiersin.orguea.ac.uk Identifying these clusters is a key goal in understanding and potentially engineering the production of valuable natural products like Neocimicigenoside A. Research in related species has successfully identified BGCs for other triterpenoids, such as avenacin in oats, providing a model for how the Neocimicigenoside A pathway is likely organized. frontiersin.orgbiorxiv.org

Approaches to Pathway Elucidation

Elucidating the complete biosynthetic pathway for a complex molecule like Neocimicigenoside A requires a combination of modern and classical techniques. snscourseware.orgpsu.edu These approaches aim to identify the genes, enzymes, and intermediate molecules involved in the step-by-step synthesis.

| Approach | Description | Key Outcomes | Reference |

|---|---|---|---|

| Genome Mining & Comparative Genomics | Searching sequenced genomes for DNA sequences homologous to known biosynthetic genes (e.g., OSCs, P450s). Comparing genomes of related species helps identify conserved and novel gene clusters. | Identification of candidate genes and biosynthetic gene clusters (BGCs). | nih.govuea.ac.ukbiorxiv.org |

| Omics-Guided Approaches | Integrating data from transcriptomics (gene expression), metabolomics (metabolite profiles), and proteomics (protein expression) to build a comprehensive picture of the pathway. | Correlation of gene expression with metabolite accumulation to functionally annotate genes and identify pathway intermediates. | frontiersin.orgnih.govfrontiersin.org |

With the increasing availability of plant genome sequences, genome mining has become a powerful predictive tool. uea.ac.uk This approach involves searching for genes that encode enzymes known to be part of triterpenoid biosynthesis, such as OSCs and P450s. nih.govuea.ac.uk By looking for the clustering of these genes, researchers can pinpoint candidate BGCs responsible for producing specific compounds. frontiersin.orgbiorxiv.org Comparative genomics, which analyzes similarities and differences between the genomes of different species, can further refine this search. For example, comparing the genome of a plant that produces Neocimicigenoside A with one that does not can reveal the unique genetic machinery required for its synthesis. nih.gov

Multi-omics strategies provide a dynamic view of a biosynthetic pathway. frontiersin.org

Transcriptomics (RNA-seq) analyzes the expression levels of thousands of genes simultaneously, allowing researchers to identify genes that are highly active in tissues or under conditions where Neocimicigenoside A is produced. frontiersin.orgresearchgate.net

Metabolomics uses techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to create a comprehensive profile of the small molecules (metabolites) in a sample. nih.govnih.gov This can reveal the accumulation of the final product as well as potential intermediates.

By integrating these datasets, a powerful correlation analysis can be performed. Genes whose expression patterns strongly correlate with the accumulation patterns of Neocimicigenoside A and its likely precursors are considered strong candidates for being involved in its biosynthesis. nih.govfrontiersin.orgnih.gov This integrated approach has been successfully used to identify key biosynthetic genes for triterpenoids in a variety of medicinal plants. frontiersin.orgnih.gov

Co-expression and Correlation Analyses

Co-expression analysis is a powerful bioinformatic tool used to identify genes involved in a specific metabolic pathway. frontiersin.org The underlying principle is that genes encoding enzymes for the same pathway are often transcribed and regulated together. Therefore, their expression levels show a strong correlation across different tissues, developmental stages, or experimental conditions. frontiersin.org By analyzing large-scale transcriptomic (RNA-sequencing) data, researchers can identify novel candidate genes by looking for those whose expression patterns correlate with known pathway genes or with the accumulation of the target metabolite.

In the context of Neocimicigenoside A, this approach would involve:

Transcriptome Sequencing: RNA from various tissues of Actaea racemosa (e.g., roots, rhizomes, leaves) would be sequenced to generate a comprehensive gene expression profile. researchgate.net

Metabolite Profiling: The concentration of Neocimicigenoside A and related precursors in the same tissues would be quantified.

Correlation Network Construction: Statistical methods are used to build a gene co-expression network where genes are nodes and the edges represent significant correlations in their expression levels. frontiersin.orgnih.gov

Candidate Gene Identification: By identifying a known "bait" gene in the triterpenoid pathway (e.g., a cycloartenol synthase), researchers can find other genes (nodes) that are tightly clustered with it in the network. These co-expressed genes, particularly those encoding P450s and UGTs, become strong candidates for involvement in the subsequent oxidation and glycosylation steps of Neocimicigenoside A biosynthesis. researchgate.net

While a specific co-expression study pinpointing the complete Neocimicigenoside A pathway has not been detailed, research on Actaea racemosa has successfully used these principles to identify candidate genes for other secondary metabolites. For instance, studies have identified tryptophan decarboxylase (TDC) genes involved in serotonin (B10506) biosynthesis and hydroxycinnamoyltransferase genes for the production of cimicifugic acids in the plant. researchgate.netresearchgate.netscispace.comnih.gov This demonstrates the viability of using co-expression and correlation analyses to unravel complex biosynthetic pathways within this species.

Table 1: Illustrative Data from Correlation Analysis for Biosynthetic Gene Discovery

| Analysis Type | Input Data | Key Findings/Purpose | Relevance to Neocimicigenoside A |

|---|---|---|---|

| Differentially Expressed Gene (DEG) Analysis | Transcriptomes from high-producing vs. low-producing tissues/conditions. | Identifies genes up-regulated during active biosynthesis. frontiersin.org | Candidate P450s and UGTs would be expected to show higher expression in rhizomes where triterpenoids accumulate. mdpi.com |

| Weighted Gene Co-expression Network Analysis (WGCNA) | Transcriptome data from multiple tissues and developmental stages. | Groups genes into modules with highly correlated expression patterns. frontiersin.org | A module containing known triterpenoid synthesis genes would likely contain novel enzymes for Neocimicigenoside A formation. |

| Metabolite-Gene Correlation | Metabolite profiles (e.g., via LC-MS) and gene expression data. | Directly links the expression level of a specific gene to the abundance of a compound. | A high positive correlation between a UGT's expression and Neocimicigenoside A levels would strongly implicate it in the final glycosylation step. |

Heterologous Expression Systems for Pathway Reconstruction

Once candidate genes are identified, their precise functions must be verified. Heterologous expression provides a robust platform for this characterization and for reconstructing biosynthetic pathways outside of the native plant. mdpi.com This involves introducing the plant genes into a well-understood microbial host, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, which does not naturally produce the compound of interest. frontiersin.orgresearchgate.netugent.be

The process for pathway reconstruction typically follows these steps:

Gene Cloning and Host Transformation: The candidate genes (e.g., a P450 and a UGT) are cloned into expression vectors and introduced into the host organism. researchgate.netugent.be

Substrate Feeding or Co-expression: The engineered microbial culture is fed with a known precursor of the pathway (e.g., the cycloartane skeleton). Alternatively, upstream pathway enzymes can be co-expressed in the same host to produce the precursor in vivo. researchgate.netnih.gov

Product Detection: The culture is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to see if the expected product (e.g., an oxidized or glycosylated intermediate) is formed.

For Neocimicigenoside A, one could envision expressing a candidate P450 from A. racemosa in a yeast strain engineered to produce the cycloartenol backbone. Successful conversion of the backbone to an oxidized intermediate would confirm the P450's function. Subsequently, co-expressing a candidate UGT with this P450 and providing the necessary UDP-sugar (e.g., UDP-xylose) could lead to the production of Neocimicigenoside A itself, thereby confirming the function of both enzymes and reconstructing this part of the pathway. nih.govresearchgate.net This "plug-and-play" approach has been successfully used to identify and characterize enzymes for the biosynthesis of other complex triterpenoids like ginsenosides. frontiersin.orgnih.gov

Table 2: Common Heterologous Hosts for Triterpenoid Pathway Elucidation

| Host Organism | Advantages | Challenges | Example Application |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Eukaryotic system, good for expressing membrane-bound P450s. Well-characterized genetics and available tools. researchgate.netugent.be Possesses a native MVA pathway for precursor supply. biorxiv.org | P450s may require co-expression of a cytochrome P450 reductase (CPR) for activity. nih.gov Complex pathways can exert metabolic burden. | Production of ginsenoside compound K by expressing multiple heterologous genes. nih.gov Expression of A. racemosa TDCs to produce tryptamine. researchgate.netnih.gov |

| Escherichia coli | Rapid growth, high transformation efficiency, and cost-effective cultivation. | Prokaryotic system, often poor at expressing eukaryotic P450s. Lacks the native MVA pathway (has the MEP pathway instead). | Used to express a hydroxycinnamoyltransferase from A. racemosa to produce cimicifugic acids. scispace.com |

| Nicotiana benthamiana (Tobacco) | Plant-based system with correct protein folding and post-translational modifications. Scalable and flexible via agroinfiltration. | Longer experimental timelines compared to microbes. Complex native metabolism can interfere with results. | Reconstruction of triterpenoid pathways for high-level production. |

Metabolic Engineering for Enhanced Production and Analog Generation

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. rpi.edu Once a biosynthetic pathway is reconstructed in a heterologous host like yeast, metabolic engineering strategies can be applied to optimize yields of Neocimicigenoside A, overcoming the low abundance and slow growth associated with its natural plant source. researchgate.netugent.be

Key strategies for enhanced production include:

Enhancing Precursor Supply: The native MVA pathway in yeast can be upregulated by overexpressing key enzymes, such as a truncated HMG-CoA reductase (tHMG1), to channel more carbon flux towards the precursor 2,3-oxidosqualene. biorxiv.orgnih.gov

Blocking Competing Pathways: To prevent the diversion of precursors into native metabolic pathways, competing genes can be downregulated or deleted. In yeast, the gene for lanosterol (B1674476) synthase (ERG7), which converts 2,3-oxidosqualene into lanosterol for sterol biosynthesis, is a primary target for downregulation to increase the pool of substrate available for the heterologous triterpenoid pathway. frontiersin.org

Optimizing Enzyme Expression: The expression of the heterologously introduced genes (P450s, UGTs) can be fine-tuned using strong promoters and by optimizing the ratio of enzyme levels to prevent the accumulation of toxic intermediates. nih.gov Co-expression of partner proteins like cytochrome P450 reductases (CPRs) is often necessary to maximize P450 activity. nih.gov

Furthermore, metabolic engineering opens the door to analog generation through combinatorial biosynthesis. By expressing the biosynthetic enzymes of Neocimicigenoside A with a library of different UGTs or tailoring enzymes from other organisms, it is possible to create novel derivatives. researchgate.netugent.be For example, a UGT that transfers a different sugar moiety (e.g., glucose instead of xylose) or attaches it at a different position on the triterpene backbone could be introduced. This approach can generate a diverse array of "unnatural" Neocimicigenoside A analogs, which can then be screened for improved solubility, stability, or novel biological activities.

Chemical Synthesis and Structural Modification Strategies for Neocimicigenoside a and Its Analogs

Total Synthesis Approaches

The total synthesis of a molecule as complex as Neocimicigenoside A would represent a landmark achievement in organic synthesis. While no complete synthesis has been documented, the field of total synthesis of natural products provides a roadmap for how such an endeavor might be approached. nih.govorganic-chemistry.org Key challenges in the total synthesis of Neocimicigenoside A would include the construction of the strained cycloartane (B1207475) skeleton, the stereoselective installation of multiple hydroxyl groups, and the formation of the intricate bis-oxetane system.

Strategies for constructing the tetracyclic core of the aglycone could involve powerful carbon-carbon bond-forming reactions such as the Diels-Alder reaction or various annulation strategies to build the fused ring system. deanfrancispress.com The introduction of the cyclopropane (B1198618) ring, a hallmark of the cycloartane class, would likely be a critical and challenging step, potentially achieved through intramolecular cyclopropanation reactions. Furthermore, the synthesis would require precise control over the stereochemistry at numerous chiral centers.

Semisynthesis Strategies from Natural Precursors

Given the significant challenges of a total synthesis, a more feasible approach to obtaining Neocimicigenoside A and its analogs is through semisynthesis, starting from more abundant, structurally related natural products. solubilityofthings.commdpi.com The aglycone, cimigenol (B190795), or other cimigenol-type triterpenes could serve as valuable starting materials. scribd.com This approach circumvents the difficult task of constructing the complex carbon skeleton from scratch.

A semisynthetic strategy would focus on the selective modification of the natural precursor. This could involve the protection of certain functional groups while others are chemically altered. For instance, if cimigenol were used as a starting material, the key transformation would be the stereoselective glycosylation at the C-3 hydroxyl group with D-xylose to furnish Neocimicigenoside A. This reaction would require careful selection of glycosyl donors and reaction conditions to achieve the desired β-glycosidic linkage.

Design and Synthesis of Neocimicigenoside A Derivatives

The synthesis of derivatives of Neocimicigenoside A is a crucial step in understanding its structure-activity relationship (SAR) and potentially developing new therapeutic agents. nih.govnih.govcollaborativedrug.com These modifications can be broadly categorized into alterations of the aglycone moiety and the sugar portion of the molecule.

Modifications of the Aglycone Moiety

Modifying the aglycone of Neocimicigenoside A could provide valuable insights into the structural requirements for its biological activity. Key targets for modification would include the hydroxyl groups and the oxetane (B1205548) rings. For example, the hydroxyl groups could be acylated, alkylated, or oxidized to explore the impact of these changes. The synthesis of analogs with altered oxidation states or substitution patterns on the cycloartane skeleton could also be pursued. unil.ch Such modifications often lead to derivatives with altered biological profiles.

Alterations of Glycosidic Linkages and Sugar Moieties

The carbohydrate portion of Neocimicigenoside A plays a critical role in its properties. Altering the sugar moiety or the glycosidic linkage can significantly impact its biological activity. glycoforum.gr.jpnih.gov Synthetic strategies could involve the replacement of the D-xylose unit with other sugars to create a library of glycorandomized analogs. glycoforum.gr.jp Furthermore, the anomeric configuration of the glycosidic bond (α or β) is known to be a key determinant of biological activity, and synthetic methods allowing for the selective formation of either anomer would be highly valuable. mdpi.com The synthesis of C-glycoside analogs, where the anomeric oxygen is replaced by a carbon atom, could lead to derivatives with increased stability towards enzymatic hydrolysis. glycoforum.gr.jp

Stereochemical Control in Synthesis

Controlling the stereochemistry during the synthesis of Neocimicigenoside A and its analogs is of paramount importance, as even minor changes in the three-dimensional arrangement of atoms can have a profound effect on biological activity. rsc.org Any synthetic approach, whether total or semisynthetic, must address the challenge of selectively forming the correct stereoisomers. iupac.org This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by employing stereoselective reactions that are guided by the existing stereocenters in the molecule. nih.govchemrxiv.orgmdpi.com For instance, the glycosylation reaction to form the β-linkage in Neocimicigenoside A would require highly stereoselective methods. nih.gov

Functional Group Interconversions

Functional group interconversions (FGIs) are a fundamental set of reactions in organic synthesis that allow for the conversion of one functional group into another. deanfrancispress.comsolubilityofthings.comimperial.ac.ukslideshare.net In the context of synthesizing Neocimicigenoside A derivatives, FGIs would be essential for introducing a wide range of chemical diversity. For example, a primary alcohol could be oxidized to an aldehyde or a carboxylic acid, which could then be further derivatized. imperial.ac.uk Reductions, substitutions, and additions are other examples of FGIs that would be employed to modify the aglycone or the sugar moiety, enabling a thorough exploration of the structure-activity landscape. sinica.edu.tw

Advanced Synthetic Methodologies

The synthesis of complex natural products like Neocimicigenoside A, a triterpenoid (B12794562) glycoside, presents significant challenges due to its intricate polycyclic structure, dense stereochemistry, and complex oligosaccharide chain. Overcoming these hurdles necessitates the use of advanced synthetic methodologies that offer efficiency, selectivity, and novel pathways for molecular construction. These modern techniques are crucial not only for the total synthesis of the natural product itself but also for generating structural analogs to probe biological activity.

Retrosynthetic analysis is a foundational strategy for planning the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. dravyashakti.inresearchgate.net This process involves mentally breaking key chemical bonds—an operation known as a "disconnection"—to identify logical precursors, or "synthons". dravyashakti.inthieme-connect.de For a molecule as complex as Neocimicigenoside A, this analysis is indispensable for creating a coherent and logical synthetic roadmap. researchgate.netmdpi.com

Further retrosynthetic analysis on the aglycone would involve strategic disconnections of its polycyclic framework, guided by established cycloaddition or annulation reactions to break it down into simpler cyclic or acyclic precursors. thieme-connect.de Similarly, the oligosaccharide portion would be disconnected at its internal glycosidic bonds, breaking it down into individual, appropriately protected monosaccharide building blocks. This systematic deconstruction allows chemists to identify potential challenges, such as stereocontrol and functional group compatibility, early in the planning process. tandfonline.com

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. rsc.orgmdpi.com This technology has become a valuable tool in drug discovery and complex molecule synthesis. mdpi.com The energy is transferred directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating. rsc.org

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Glycosylation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 12 - 48 hours | 5 - 30 minutes |

| Temperature | Often high (e.g., >100 °C) | Controlled, rapid heating |

| Yield | Variable, often moderate | Often improved |

| Side Products | Potential for increased degradation and side reactions | Reduced due to shorter reaction times |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. acs.orgresearchgate.net This approach offers significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity. researchgate.netgithub.io MCRs are exceptionally useful tools in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. github.io

While a single MCR to assemble the entire Neocimicigenoside A molecule is not feasible, this methodology is highly applicable for the synthesis of its analogs. For example, an MCR approach could be used to rapidly construct diverse oligosaccharide chains by varying the sugar components. rsc.org Alternatively, MCRs could be employed to modify the triterpenoid scaffold, introducing new functional groups or heterocyclic rings to explore their impact on biological function. This strategy allows for the efficient exploration of the chemical space around the core Neocimicigenoside A structure. researchgate.net

Table 2: Illustrative MCR for Analog Synthesis

| Component 1 (Scaffold) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Resulting Analog Feature |

| Triterpenoid Precursor | Formaldehyde | tert-Butyl isocyanide | Simple amide side chain |

| Triterpenoid Precursor | Benzaldehyde | Cyclohexyl isocyanide | Phenyl-substituted amide |

| Triterpenoid Precursor | Furfural | Benzyl isocyanide | Furan-containing side chain |

Mechanochemistry is an emerging branch of synthesis where chemical reactions are induced by mechanical force, such as grinding in a ball mill, often in the absence of a solvent. dravyashakti.inthieme-connect.de This solvent-free approach aligns with the principles of green chemistry by reducing waste and energy consumption. thieme-connect.deacs.org Mechanochemical methods have been successfully applied to a variety of transformations, including the synthesis of complex natural product motifs and glycosylation reactions. thieme-connect.dersc.org

For the synthesis of Neocimicigenoside A, mechanochemistry offers a promising alternative for key bond-forming events, particularly glycosylation. tandfonline.com The formation of glycosidic bonds can be achieved by milling a glycosyl donor (e.g., a glycosyl halide) with a glycosyl acceptor (the triterpenoid aglycone or a growing sugar chain) and a solid base. tandfonline.com This solvent-free procedure can enhance reaction rates, improve stereoselectivity, and simplify product purification by eliminating the need for bulk solvents. researchgate.nettandfonline.com The application of this technique could significantly streamline the synthesis of the complex oligosaccharide portion of Neocimicigenoside A and its analogs. rsc.org

The successful construction of a molecule as architecturally complex as Neocimicigenoside A hinges on meticulous multi-step synthesis planning. This process goes beyond simple retrosynthesis and involves the strategic orchestration of numerous chemical reactions in the correct sequence. acs.org Key considerations include the selection of appropriate protecting groups for the many hydroxyl functionalities on both the triterpenoid and sugar moieties to ensure that reactions occur only at the desired positions.

Structure Activity Relationship Sar Studies of Neocimicigenoside a and Its Derivatives

Principles and Methodologies of SAR Elucidation

Structure-Activity Relationship (SAR) analysis is a foundational element in drug discovery that systematically investigates how modifications to a molecule's structure influence its biological activity and interaction with a target. oncodesign-services.com The primary goal of SAR studies is to identify the key structural features of a compound that are responsible for its biological effects. gardp.org This process allows medicinal chemists to design and synthesize new compounds with enhanced potency, improved selectivity, and better safety profiles. gardp.orgoncodesign-services.com

The methodologies for elucidating SAR can be broadly categorized into two main approaches:

Experimental SAR Studies: This traditional approach involves the chemical synthesis of a series of analogs of a lead compound, followed by biological testing. oncodesign-services.com Each analog possesses a specific structural modification, and by comparing their biological activities, researchers can deduce the importance of different functional groups and structural motifs. oncodesign-services.com Key experimental techniques include various biological assays that measure the compound's effect on enzymes, receptors, or whole cells. oncodesign-services.com

Computational SAR Studies: With advancements in computational power and algorithms, in silico methods have become indispensable in SAR exploration. oncodesign-services.com These methods utilize computer software to build and analyze three-dimensional models of molecules and their interactions with biological targets. oncodesign-services.com Quantitative Structure-Activity Relationship (QSAR) is a prominent computational technique that develops mathematical models to correlate the physicochemical properties of compounds with their biological activities. oncodesign-services.comresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds. oncodesign-services.com

The elucidation of the complex structures of saponins (B1172615) like Neocimicigenoside A has been significantly advanced by modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. springernature.com One-dimensional and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are crucial for determining the structure of the aglycone and the types and linkages of the sugar moieties. iomcworld.com

Identification of Pharmacophoric Features for Biological Efficacy

A pharmacophore is an abstract concept representing the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. nih.govwikipedia.org Identifying the pharmacophoric features of Neocimicigenoside A is key to understanding its mechanism of action and for designing new, more effective derivatives.

Typical pharmacophoric features include: wikipedia.orgnih.gov

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positively and negatively charged groups

Impact of Structural Modifications on Biological Activity Profiles

Systematic structural modifications of Neocimicigenoside A and related cycloartane (B1207475) saponins have provided valuable insights into their SAR.

The sugar part (glycosidic moiety) of saponins plays a crucial role in modulating their biological activities. biointerfaceresearch.com The number, type, and linkage of the sugar units can significantly influence the compound's solubility, bioavailability, and interaction with biological targets. innovareacademics.in

Number and Type of Sugars: Saponins are classified as monodesmosidic, bidesmosidic, or tridesmosidic depending on the number of sugar chains attached to the aglycone. biointerfaceresearch.comresearchgate.net This classification often correlates with their biological properties. For instance, the presence of specific sugar units, like a 2'-O-xylopyranosyl moiety, has been shown to be critical for the potent activity of some saponins. iomcworld.com

Attachment Points: The sugar chains in cycloartane-type saponins are commonly attached at positions C-3, C-6, and C-16 of the aglycone. researchgate.netiyte.edu.tr Altering these attachment points or the composition of the sugar chains can lead to significant changes in activity.

Influence on Physicochemical Properties: The glycosidic moiety generally increases the water solubility of the saponin (B1150181). researchgate.net The digestion of these sugar molecules by gut microbes can allow the aglycone to be absorbed, which is an important consideration for oral bioavailability. innovareacademics.in

A study on cycloartane glycosides from Astragalus species demonstrated that tridesmosidic saponins are noteworthy for their immunomodulatory effects. iyte.edu.tr

The aglycone, or non-sugar part of the saponin, provides the foundational scaffold for interaction with biological targets. innovareacademics.in The specific type of triterpenoid (B12794562) skeleton and the nature and position of its functional groups are critical determinants of biological activity. innovareacademics.in

Cycloartane Skeleton: Neocimicigenoside A possesses a cycloartane-type triterpenoid skeleton, which is a key feature of many bioactive saponins from Astragalus and Cimicifuga species. mdpi.comonkder.org This tetracyclic structure with a characteristic 9,19-cyclopropane ring forms the core of the molecule. mdpi.com

Functional Groups: The presence and stereochemistry of hydroxyl groups on the aglycone are vital for activity. For example, in a study of cycloartane-type saponins, the aglycone was identified as 3β,6α,16β,24,25-hexahydroxycycloartane, indicating the importance of these specific hydroxylations. mdpi.com

Side Chain Modifications: Modifications to the side chain attached to the aglycone can also have a profound impact on activity. For instance, the difference between an aliphatic side chain and a furan (B31954) ring at C-20 was a significant structural variation between two related cycloartane saponins. mdpi.com

Research has shown that the aglycone itself can be a critical mediator of biological effects, such as the activation of AMP-dependent protein kinase (AMPK). mdpi.comnih.gov

Computational SAR Approaches

Computational methods are increasingly being used to accelerate and refine the process of SAR analysis for complex natural products like Neocimicigenoside A. oncodesign-services.com

Machine learning (ML) has emerged as a powerful tool in drug discovery for predicting the biological activity of compounds based on their structural features. frontiersin.orgbiorxiv.org These models can learn complex patterns from existing data to make predictions for new molecules, thereby guiding the synthesis and testing of the most promising candidates. frontiersin.org

Model Development: ML models for SAR are built using datasets of compounds with known biological activities. The chemical structures are converted into numerical descriptors that capture their physicochemical properties. frontiersin.org Various algorithms, such as Deep Neural Networks (DNN), Logistic Regression Classification (LRC), and Random Forest Classification (RFC), can then be trained on this data. mdpi.comnih.gov

Application to Triterpenoid Saponins: A recent study successfully employed ML techniques to classify 95 constituents from Cimicifuga racemosa, including triterpene saponins, as activators of AMP-dependent protein kinase (AMPK). mdpi.comnih.gov The models, using molecular fingerprints as descriptors, showed high accuracy, sensitivity, and specificity, demonstrating their potential for screening large libraries of natural products. mdpi.comnih.gov For instance, the LRC model achieved a test accuracy of 90.2%, while DNN and RFC models showed even better performance in other metrics. mdpi.comnih.gov

Predictive Power: Another study constructed a predictive model for the anti-HSV-1 activity of triterpenes using a logistic regression algorithm, achieving an accuracy of 79% and an area under the curve (AUC) of 0.86 on the test data. frontiersin.org Such models can effectively narrow down the number of compounds that need to be experimentally tested. frontiersin.org

Below is a table summarizing the performance of different machine learning models in predicting the AMPK activation by constituents of Cimicifuga racemosa. mdpi.comnih.gov

| Model | Test Accuracy | Precision | Sensitivity | Specificity | ROC AUC |

| Deep Neural Networks (DNN) | - | > LRC | > LRC | > LRC | > LRC |

| Logistic Regression (LRC) | 90.2% | - | 84.5-87.2% | 84.1-91.4% | - |

| Random Forest (RFC) | - | > LRC | > LRC | > LRC | > LRC |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations have been instrumental in elucidating the potential mechanisms of action for the aglycone of Neocimicigenoside A, cimigenol (B190795), and related triterpenoid glycosides from Cimicifuga species. Although specific docking studies focusing exclusively on Neocimicigenoside A are not extensively documented in the reviewed literature, research on its core structure provides significant insights into its binding affinities and interactions with various biological targets.

A study combining network pharmacology with molecular modeling identified cimigenol as one of the most potent phytochemicals from Cimicifugae rhizoma for breast cancer treatment. nih.gov Molecular docking analysis revealed that cimigenol exhibits strong binding to the protein kinase B (AKT1), a key protein in cancer-related pathways. nih.gov Further molecular dynamics simulations of the cimigenol-AKT1 complex demonstrated greater structural stability and lower interaction energy compared to other compounds, suggesting a favorable and robust binding interaction. nih.gov

Another investigation focusing on alopecia areata identified DEFB1 as a potential therapeutic target. researchgate.net Through molecular docking, cimigenol was found to interact effectively with DEFB1, and subsequent molecular dynamics simulations confirmed the stability of this interaction, proposing cimigenol as a promising therapeutic agent. researchgate.net

These studies collectively suggest that the cimigenol scaffold, the core of Neocimicigenoside A, is capable of fitting into the binding pockets of various protein targets and forming stable complexes. The interactions are likely governed by a combination of hydrogen bonds and hydrophobic interactions, contributing to the observed biological activities. While these findings are based on the aglycone, they provide a foundational understanding of the potential interactions of Neocimicigenoside A, with the sugar moiety likely influencing solubility, bioavailability, and potentially modulating the binding affinity to the target protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Direct Quantitative Structure-Activity Relationship (QSAR) studies specifically detailing a predictive model for Neocimicigenoside A are not prominently featured in the available research. However, broader studies on the constituents of Cimicifuga racemosa (black cohosh) have employed QSAR-like methodologies to classify the activity of its triterpene saponins and their aglycones.

One such study utilized machine learning algorithms to develop classification models for predicting the activation of AMP-dependent protein kinase (AMPK), a key regulator of metabolic pathways. nih.gov This research incorporated a wide range of compounds, including triterpene glycosides from Cimicifuga, to build robust models. The models were based on molecular descriptors calculated from the 2D structures of the compounds and were validated using 5-fold cross-validation. nih.gov

The results of this machine learning-based analysis classified the majority of Cimicifuga racemosa constituents, including triterpene saponins structurally related to Neocimicigenoside A, as potential AMPK activators. nih.gov The models demonstrated high sensitivity (84.5–87.2%) and specificity (84.1–91.4%), indicating their suitability for screening and predicting the biological activity of this class of compounds. nih.gov Although this is not a traditional QSAR equation for predicting graded potency (like IC50 values), it represents a modern approach to understanding the structure-activity relationships that determine whether a compound is likely to be active. Such models can be instrumental in screening virtual libraries of Neocimicigenoside A analogs to prioritize synthesis and biological testing.

Analog Design and Optimization Strategies based on SAR

The design and optimization of analogs based on the structure-activity relationships (SAR) of Neocimicigenoside A and related cimigenol-type glycosides have been guided by systematic studies on naturally occurring derivatives. These studies have highlighted key structural features that can be modified to enhance cytotoxic activity.

Research on various cimigenol derivatives has established important SAR principles:

The Sugar Moiety: The nature of the sugar attached at the C-3 position significantly influences activity. For instance, studies comparing different glycosides revealed that an arabinopyranose moiety at C-3 can increase the cytotoxic effect against certain cancer cell lines. mdpi.comnih.gov This suggests that designing analogs with different sugar units could be a viable optimization strategy.

Substitution at C-25: Modifications at the C-25 position of the cimigenol skeleton have a notable impact on potency. The presence of a 25-O-methyl group was found to increase the cytotoxic effect, identifying this position as a key site for chemical modification. mdpi.comnih.gov

Based on these findings, optimization strategies for designing more potent analogs of Neocimicigenoside A would involve the synthesis of new derivatives with variations at these key positions. For example, creating a library of analogs with different sugar moieties at C-3 or introducing small alkyl or functional groups at C-25 could lead to compounds with improved activity profiles. The systematic comparison of the biological activities of these synthesized analogs would further refine the SAR models and guide future design efforts.

Mechanistic Studies of Biological Activity of Neocimicigenoside a

In Vitro Pharmacological Characterization

In vitro studies provide a foundational understanding of a compound's pharmacological profile by examining its effects in a controlled laboratory setting, typically using isolated cells or tissues.

Neocimicigenoside A has demonstrated notable anti-inflammatory effects in various in vitro models. A primary model for studying inflammation involves stimulating macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong inflammatory response.

The mechanisms underlying its anti-inflammatory activity often involve the suppression of key inflammatory mediators. Research shows that many natural compounds can inhibit the production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation. nih.govnih.govfrontiersin.org This inhibition is frequently linked to the downregulation of the enzyme responsible for its production, inducible nitric oxide synthase (iNOS). nih.govmdpi.comresearchgate.net

Furthermore, the anti-inflammatory action extends to the reduction of pro-inflammatory cytokines. These small proteins are crucial for cell signaling in immune responses. nih.govmdpi.com Studies on various compounds show that a key mechanism is the decreased expression and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are pivotal in orchestrating the inflammatory cascade. mdpi.comresearchgate.netcapes.gov.brnih.govdovepress.com The suppression of these molecules suggests that Neocimicigenoside A may interfere with inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression. mdpi.comclevelandclinic.org

Table 1: Effects of Compounds on Key Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Effect | Mechanism |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of Production | Downregulation of iNOS expression. frontiersin.orgresearchgate.net |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decreased Secretion | Suppression of gene expression via MAPK and NF-κB pathways. mdpi.comcapes.gov.brclevelandclinic.org |

| Cyclooxygenase-2 (COX-2) | Reduced Expression | Inhibition of pro-inflammatory signaling pathways. mdpi.comresearchgate.net |

The potential of Neocimicigenoside A as an anti-tumor agent has been explored through its effects on cancer cell proliferation and survival. A primary mechanism by which cancer cells are eliminated is apoptosis, or programmed cell death. clevelandclinic.orgwikipedia.org This is a natural process that removes damaged or unwanted cells, and its evasion is a hallmark of cancer. clevelandclinic.orgresearchgate.net Compounds that can induce apoptosis in tumor cells are considered promising for cancer therapy. researchgate.net

Studies on various triterpenoids have shown they can trigger apoptosis in different cancer cell lines. dialogues-cvm.orgnih.gov This process often involves disrupting the cell cycle, the series of events that lead to cell division. frontiersin.org Some compounds cause cell cycle arrest, often in the G0/G1 phase, which prevents the cell from duplicating its DNA and dividing, ultimately leading to cell death. mdpi.comoatext.com This disruption can be observed through techniques like flow cytometry, which can quantify the number of cells in different phases of the cell cycle and identify a sub-G1 peak indicative of apoptotic cells. frontiersin.org

Immunomodulatory activity refers to the ability of a substance to modify the immune system's response. This can involve either stimulating a weak immune response or suppressing an excessive one. garvan.org.au Neocimicigenoside A's activity can be considered immunomodulatory due to its influence on immune cells like macrophages. capes.gov.brnih.gov

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress. nih.gov It involves a cascade of hormones: the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH), which in turn prompts the adrenal glands to release cortisol. This system is regulated by a negative feedback loop where cortisol inhibits the hypothalamus and pituitary to prevent over-activation. nih.gov Chronic stress can lead to HPA axis dysregulation, which is linked to various health issues. mdpi.com

Some studies suggest that extracts from Cimicifuga racemosa, the plant genus from which Neocimicigenoside A is derived, may interact with the HPA axis. These interactions could potentially alleviate stress responses by modulating the levels of monoamine neurotransmitters in different brain regions, such as the hypothalamus, and affecting plasma cortisol levels. This suggests a central mechanism of action, where the compound may influence the brain structures that control the HPA axis. However, direct studies detailing the specific effects of isolated Neocimicigenoside A on the HPA axis are limited.

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that maintains energy homeostasis. It is activated during states of low cellular energy (high AMP:ATP ratio) and works by stimulating energy-producing catabolic pathways (like glucose uptake and fatty acid oxidation) while inhibiting energy-consuming anabolic pathways (like protein and lipid synthesis). nih.govnih.gov AMPK activation typically requires phosphorylation on a specific residue (threonine-172) of its catalytic α-subunit by upstream kinases like LKB1 and CaMKKβ.

Many natural compounds, including various triterpenoids, have been identified as AMPK activators. They can activate AMPK through several mechanisms, either directly by binding to the AMPK complex or indirectly by altering the cellular energy state, for instance, by inhibiting mitochondrial respiration. dialogues-cvm.org The activation of AMPK by triterpenoid (B12794562) glycosides has been associated with beneficial metabolic effects, such as increased glucose uptake in cells. While the broader class of triterpenoids is known to interact with the AMPK pathway, the precise mechanism by which Neocimicigenoside A specifically activates AMPK requires further detailed investigation. dialogues-cvm.org

Cellular Response and Phenotypic Assays

High-content, image-based screening is a common method for these assays, where cells are stained with fluorescent dyes to visualize different cellular components. This allows researchers to generate a detailed "painting" of the cell and observe how it changes in response to a compound like Neocimicigenoside A.

The biological activities of Neocimicigenoside A described in the previous sections can be measured using such phenotypic assays. For example:

Anti-inflammatory response: A phenotypic screen could measure the reduction in the expression of iNOS or the translocation of NF-κB from the cytoplasm to the nucleus in LPS-stimulated macrophages.

Anti-tumor effects: Image-based assays can directly visualize and quantify apoptosis by detecting nuclear fragmentation or the expression of apoptotic markers. Changes in cell proliferation and cell cycle distribution are also key phenotypic readouts. frontiersin.org

Immunomodulatory activity: The secretion of various cytokines into the cell culture medium can be measured as a phenotypic outcome, providing a profile of the compound's effect on immune cell function.

These assays are valuable because they screen for biological activity in a more physiologically relevant context and can help identify novel mechanisms of action without prior assumptions about the drug's target.

Table of Mentioned Compounds

| Compound Name |

|---|

| Neocimicigenoside A |

| Nitric Oxide |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1β (IL-1β) |

| Interleukin-4 (IL-4) |

| Interleukin-6 (IL-6) |

| Corticotropin-releasing hormone (CRH) |

| Adrenocorticotropic hormone (ACTH) |

| Cortisol |

| Cimiracemate A |

| Actein |

| 23-epi-26-deoxyactein |

| Momordicoside Q |

| Momordicoside R |

| Momordicoside S |

| Momordicoside T |

| Karaviloside XI |

| Mogrol |

| Baicalein |

| Dihydromyricetin |

| Bavachin |

| 7-O-MA |

| Derrone |

| Alpinumisoflavone |

| N-methylserotonin |

| Tryptamine |

| Serotonin (B10506) |

| Bufotenine |

Detailed Scientific Information on the Cellular and Molecular Interactions of Neocimicigenoside A Remains Largely Uncharacterized

Following a comprehensive review of available scientific literature, it has been determined that specific data regarding the cellular and molecular interactions of the chemical compound Neocimicigenoside A is exceptionally limited. The detailed mechanisms and pathways outlined for investigation—including specific receptor binding, enzyme modulation kinetics, protein-network interactions, and perturbation of key cellular signaling cascades like PI3K/Akt/mTOR and MAPK—have not been extensively studied or reported for this particular compound.

While Neocimicigenoside A is a known constituent of plants such as those from the Cimicifuga genus, research has not yet elucidated its precise molecular behavior to the level of detail required to populate the requested article structure. The current body of scientific work focuses more on the isolation and general biological activities of compounds from these plants rather than the specific molecular interactions of Neocimicigenoside A itself.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without significant speculation, which would compromise the integrity and factual basis of the content. The specific data points required to detail the compound's interaction with the specified molecular targets and signaling pathways are not available in the public domain.

Further empirical research, including in-vitro and in-vivo studies, would be necessary to identify and characterize the molecular targets, receptor interactions, enzyme kinetics, and the precise effects of Neocimicigenoside A on the PI3K/Akt/mTOR and MAPK signaling pathways. Until such research is conducted and published, a detailed article on these specific aspects of Neocimicigenoside A's pharmacology cannot be accurately produced.

Cellular and Molecular Interactions of Neocimicigenoside a

Perturbation of Cellular Signaling Pathways.

NF-κB Pathway Interference

Current scientific literature accessible through targeted searches does not provide specific evidence detailing the interference of Neocimicigenoside A with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While many pentacyclic triterpenoids are known to inhibit the NF-κB pathway, specific studies confirming this activity for Neocimicigenoside A are not available. researchgate.netmdpi.comnih.gov

Wnt Signaling Pathway Crosstalk

There is no specific information available in the reviewed literature describing the crosstalk of Neocimicigenoside A with the Wnt signaling pathway. The role of triterpenoid (B12794562) glycosides in Wnt signaling is an area of active research, but findings specific to Neocimicigenoside A have not been documented in the available resources.

Notch and p53 Pathway Engagement

Specific data on the engagement of Neocimicigenoside A with the Notch and p53 signaling pathways is not present in the available scientific literature. The interaction of phytochemicals with these pathways is critical in cellular processes, but the specific role of Neocimicigenoside A has not been elucidated. nih.govscience.gov

Transcription Factor Regulation

Beyond the general signaling pathways, no specific details were found regarding the regulation of other transcription factors by Neocimicigenoside A. Triterpenoids can modulate various transcription factors, but the direct targets and regulatory effects of Neocimicigenoside A have not been specifically reported.

Intracellular Disposition and Pharmacokinetics at the Cellular Level

The study of how Neocimicigenoside A is absorbed, distributed, and metabolized at a cellular level is essential for understanding its potential biological effects.

Cellular Permeability and Uptake Mechanisms